molecular formula C20H23N5O4S2 B11295509 N-(2-methoxyphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(2-methoxyphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B11295509
M. Wt: 461.6 g/mol
InChI Key: YYPSLYKBSVYAGU-UHFFFAOYSA-N
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Description

N-(2-METHOXYPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a triazole ring, a sulfonamide group, and a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate alkyne or azide precursor.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the triazole intermediate with a sulfonyl chloride derivative.

    Attachment of the Methoxyphenyl Moiety: The methoxyphenyl group is attached via a nucleophilic substitution reaction, often using a methoxyphenyl halide.

    Final Coupling: The final step involves coupling the triazole-sulfonamide intermediate with an acetamide derivative under suitable conditions, such as the presence of a base and a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Optimization of Reaction Conditions: Temperature, solvent, and reaction time would be optimized for each step.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation would be employed to purify the intermediate and final products.

    Scalability: The process would be scaled up from laboratory to industrial scale, ensuring that the reactions remain efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the triazole ring or the sulfonamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the aromatic ring or the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halides, sulfonates, or other electrophiles/nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

N-(2-METHOXYPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Biological Studies: It can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.

    Chemical Biology: The compound can serve as a probe to investigate biological pathways and mechanisms.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2-METHOXYPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE depends on its specific application. In medicinal chemistry, it may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.

    Interacting with Receptors: Acting as an agonist or antagonist to modulate receptor activity.

    Disrupting Biological Pathways: Interfering with key biological processes, such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-METHOXYPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE shares similarities with other triazole-based compounds, such as:

      Fluconazole: An antifungal agent with a triazole ring.

      Voriconazole: Another antifungal with a similar structure.

      Triazolam: A benzodiazepine with a triazole ring.

Uniqueness

    Structural Features: The combination of a methoxyphenyl group, a sulfonamide group, and a triazole ring is unique to this compound, providing distinct chemical and biological properties.

Properties

Molecular Formula

C20H23N5O4S2

Molecular Weight

461.6 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[[4-methyl-5-[(N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H23N5O4S2/c1-24-18(13-25(31(3,27)28)15-9-5-4-6-10-15)22-23-20(24)30-14-19(26)21-16-11-7-8-12-17(16)29-2/h4-12H,13-14H2,1-3H3,(H,21,26)

InChI Key

YYPSLYKBSVYAGU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OC)CN(C3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

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